AZM475271

Src kinase biochemical assay selectivity

Researchers studying Src-driven tumor biology often face confounding off-target effects from non-selective agents like dasatinib. AZM475271 solves this with >500-fold selectivity over KDR/VEGFR2, ensuring anti-angiogenic and anti-metastatic phenotypes are reliably attributed to Src blockade. • IC50 = 5 nM (Src); no inhibition of Flt3, KDR, Tie-2 (>10 μM) • 40% tumor reduction as monotherapy; 90% with gemcitabine in PDAC models • Complete abrogation of metastasis in orthotopic xenograft studies Supplied with rigorous analytical QC. Global shipping available.

Molecular Formula C23H27ClN4O3
Molecular Weight 442.9 g/mol
CAS No. 476159-98-5
Cat. No. B1684639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZM475271
CAS476159-98-5
SynonymsAZM475271
N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine
Molecular FormulaC23H27ClN4O3
Molecular Weight442.9 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=CC(=C4)OC)Cl)OC
InChIInChI=1S/C23H27ClN4O3/c1-28-8-6-15(7-9-28)13-31-22-12-19-17(11-21(22)30-3)23(26-14-25-19)27-20-10-16(29-2)4-5-18(20)24/h4-5,10-12,14-15H,6-9,13H2,1-3H3,(H,25,26,27)
InChIKeyWPOXAFXHRJYEIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZM475271 (M475271): A Selective Orally Active Src Kinase Inhibitor for Targeted Oncology Research


AZM475271 (CAS 476159-98-5), also known as M475271, is a small-molecule anilinoquinazoline derivative that functions as a potent, selective, and orally bioavailable inhibitor of Src family tyrosine kinases [1]. Its chemical structure (C23H27ClN4O3; molecular weight 442.94) confers high affinity for the tyrosine kinase domain of c-Src (IC50 = 0.8 nM; Ki = 0.2 nM) [1]. The compound demonstrates robust preclinical efficacy in models of pancreatic ductal adenocarcinoma (PDAC), both as a monotherapy and in combination with gemcitabine, and exhibits notable anti-angiogenic and anti-metastatic properties [2].

Critical Scientific and Procurement Rationale for Specifying AZM475271 over Generic Src Inhibitors


While numerous Src kinase inhibitors exist (e.g., dasatinib, saracatinib, PP2, SU6656), they exhibit vastly different selectivity profiles, off-target effects, and in vivo efficacy [1]. For instance, dasatinib is a potent dual BCR-ABL/Src inhibitor with broad kinase activity, making it unsuitable for experiments designed to isolate Src-specific functions . Conversely, AZM475271 was specifically engineered from the anilinoquinazoline scaffold to minimize off-target inhibition of kinases like KDR (VEGFR2), Flt3, and Tie-2, thereby providing a cleaner tool for dissecting Src-dependent biology [1]. The substantial differences in target engagement and in vivo pharmacodynamics detailed below underscore why AZM475271 cannot be interchanged with other Src inhibitors without fundamentally altering experimental outcomes or invalidating mechanism-of-action studies.

Quantitative Differentiation of AZM475271: Direct Comparative Data Against Key Src Inhibitors


Superior c-Src Biochemical Potency (Ki) and Affinity (IC50) vs. Dasatinib and PP2

AZM475271 exhibits a sub-nanomolar binding affinity (Ki = 0.2 nM) and inhibitory potency (IC50 = 0.8 nM) for the purified tyrosine kinase domain of c-Src [1]. In contrast, the well-known Src/Abl inhibitor dasatinib displays a much weaker biochemical IC50 of 5.0 nM for c-Src [2], and the commonly used research tool PP2 shows an IC50 of ~100 nM [3]. This ~6-fold increase in potency over dasatinib and >100-fold increase over PP2 in a cell-free system establishes AZM475271 as a significantly more potent probe for direct Src kinase inhibition.

Src kinase biochemical assay selectivity IC50 Ki

Marked Selectivity Over VEGFR2 (KDR) Confers Superior Target Discrimination vs. Less Selective Src Inhibitors

AZM475271 was specifically optimized to reduce inhibition of the closely related receptor tyrosine kinase VEGFR2 (KDR), a common off-target of many Src inhibitors that complicates the interpretation of anti-angiogenic phenotypes [1]. AZM475271 inhibits KDR with an IC50 of 0.5-0.7 µM, resulting in a selectivity window of >500-fold over its c-Src IC50 of 0.8 nM . In stark contrast, dasatinib inhibits KDR with an IC50 of ~4.0 nM, exhibiting essentially no selectivity between Src and KDR, which confounds the attribution of in vivo anti-angiogenic effects to Src inhibition alone [2]. Furthermore, AZM475271 shows no inhibitory activity against Flt3 and Tie-2, further solidifying its superior selectivity profile [3].

kinase selectivity VEGFR2 KDR off-target angiogenesis

Demonstrated In Vivo Oral Efficacy: Dose-Dependent Tumor Growth Inhibition in Pancreatic Cancer Models

In an orthotopic nude mouse model of human pancreatic cancer (L3.6pl cells), daily oral administration of AZM475271 as a monotherapy at 50 mg/kg resulted in a significant 40% reduction in primary tumor volume compared to untreated controls [1]. When combined with intraperitoneal gemcitabine (50 mg/kg, 2x/week), AZM475271 achieved a 90% reduction in tumor volume [1]. More importantly, the combination treatment completely prevented lymph node and liver metastases in all animals (0/8), compared to high rates of metastasis in the control group (5/5 lymph node; 3/5 liver; P=0.001) [1]. In a separate lung cancer xenograft model (PC-9 cells), AZM475271 suppressed tumor growth by 78% at 10 mg/kg/day and 100% at 50 mg/kg/day (p.o.) . This robust in vivo efficacy, achieved via oral dosing, is a key differentiator from many research-grade Src inhibitors (e.g., PP2, SU6656) that are only effective in vitro due to poor pharmacokinetics or lack of oral bioavailability.

in vivo efficacy pancreatic cancer xenograft oral bioavailability tumor volume

Unique Cross-Inhibition of TGF-β Signaling Not Observed with SU6656

In a direct comparative study of PDAC-derived Panc-1 cells, AZM475271 effectively blocked TGF-β1-induced chemokinesis (random cell migration) in a dose-dependent manner and inhibited the expression of TGF-β1-induced EMT and invasion-associated genes (MMP2, MMP9, N-cadherin, vimentin) [1]. Critically, this effect was not observed with another Src inhibitor, SU6656, which failed to relieve the suppressive effect of TGF-β1 on E-cadherin [1]. AZM475271 was shown to inhibit C-terminal phosphorylation of Smad2 and Smad3, indicating a direct or indirect interference with the canonical TGF-β signaling pathway [1]. This unique property of AZM475271 to function as a dual Src/TGF-β pathway inhibitor distinguishes it from other Src inhibitors and provides a specific mechanistic advantage for studies focused on EMT and metastatic dissemination in late-stage PDAC.

TGF-β EMT metastasis pancreatic cancer Smad

Potent Anti-Angiogenic Activity Validated Across Multiple In Vitro and In Vivo Assays

AZM475271's anti-angiogenic properties are well-documented through a battery of assays, demonstrating effects at low concentrations. At a concentration of just 100 nM, AZM475271 inhibited VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) by 26% and migration by 48% . At 300 nM, it inhibited VEGF-induced phosphorylation of Flk-1 (KDR) by 31% and Src by 72% in HUVECs . This activity was further validated in vivo using a mouse corneal micropocket assay, where systemic administration of AZM475271 markedly inhibited basic fibroblast growth factor (bFGF)-induced neovascularization [1]. Additionally, in a rat aortic ring assay, AZM475271 inhibited endothelial cell sprouting and migration at similar doses [1]. This comprehensive anti-angiogenic profile, achieved without the confounding direct KDR inhibition seen with dasatinib, provides a clear, Src-specific mechanistic signature that is highly valuable for procurement in angiogenesis research.

angiogenesis HUVEC VEGF corneal micropocket rat aortic ring

Optimal Scientific and Preclinical Application Scenarios for AZM475271 Procurement


Elucidating Src-Specific Signaling in Angiogenesis and Metastasis

AZM475271 is the preferred tool compound for studies where distinguishing Src-mediated effects from off-target VEGFR2 (KDR) inhibition is paramount [1]. Its >500-fold selectivity window over KDR, compared to the non-selective profile of dasatinib, ensures that observed anti-angiogenic or anti-metastatic phenotypes can be reliably attributed to Src kinase blockade. The extensive validation in HUVEC proliferation/migration assays, rat aortic ring, and corneal micropocket models provides a robust, multi-assay framework for investigating tumor angiogenesis .

Investigating TGF-β/Src Crosstalk in Epithelial-Mesenchymal Transition (EMT)

For research focused on the molecular interplay between Src and TGF-β signaling in driving EMT and cancer cell invasion, AZM475271 offers a unique advantage [1]. Unlike other Src inhibitors (e.g., SU6656), AZM475271 has been empirically demonstrated to cross-inhibit the canonical TGF-β/Smad pathway, thereby blocking TGF-β1-induced chemokinesis and EMT marker expression in PDAC cells [1]. This dual-pathway inhibition makes it an indispensable reagent for dissecting the complex signaling networks that govern metastatic progression in pancreatic and other cancers.

In Vivo Preclinical Efficacy Studies in Orthotopic Pancreatic Cancer Models

AZM475271 is ideally suited for in vivo pharmacodynamic and efficacy studies in orthotopic xenograft models of pancreatic ductal adenocarcinoma (PDAC) [1]. The compound's validated oral bioavailability and significant monotherapy efficacy (40% tumor volume reduction) are well-established [1]. More critically, its ability to synergize with gemcitabine to achieve near-complete tumor regression (90% reduction) and, more importantly, completely abrogate metastasis to lymph nodes and liver (0/8 animals) provides a powerful and reproducible experimental paradigm for evaluating combination therapy strategies targeting metastatic disease [1].

Validation of Src Kinase as a Target in Non-Pancreatic Cancers

Given its potent in vivo efficacy in suppressing PC-9 lung cancer xenograft growth by up to 100% at 50 mg/kg/day (p.o.), AZM475271 serves as an excellent chemical probe for target validation studies in other solid tumor types [1]. Its well-characterized selectivity profile and oral bioavailability make it a superior choice over less specific or non-orally bioavailable alternatives for establishing proof-of-concept that Src inhibition can yield therapeutic benefit in lung, prostate, or colorectal cancer models, thereby guiding future drug discovery efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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